Cas no 2308477-57-6 ((3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1H-imidazol-4-yl)propanamidobutanoic acid)

(3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1H-imidazol-4-yl)propanamidobutanoic acid 化学的及び物理的性質
名前と識別子
-
- (3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1H-imidazol-4-yl)propanamidobutanoic acid
- EN300-1572029
- (3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-4-yl)propanamido]butanoic acid
- 2308477-57-6
-
- インチ: 1S/C25H26N4O5/c1-15(10-23(30)31)28-24(32)22(11-16-12-26-14-27-16)29-25(33)34-13-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,12,14-15,21-22H,10-11,13H2,1H3,(H,26,27)(H,28,32)(H,29,33)(H,30,31)/t15-,22?/m1/s1
- InChIKey: ZKZNZXTVTSUFBA-JGHKVMFLSA-N
- ほほえんだ: O(C(NC(C(N[C@H](C)CC(=O)O)=O)CC1=CN=CN1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 462.19031994g/mol
- どういたいしつりょう: 462.19031994g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 34
- 回転可能化学結合数: 10
- 複雑さ: 712
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 133Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
(3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1H-imidazol-4-yl)propanamidobutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1572029-1.0g |
(3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-4-yl)propanamido]butanoic acid |
2308477-57-6 | 1g |
$3368.0 | 2023-06-04 | ||
Enamine | EN300-1572029-10.0g |
(3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-4-yl)propanamido]butanoic acid |
2308477-57-6 | 10g |
$14487.0 | 2023-06-04 | ||
Enamine | EN300-1572029-10000mg |
(3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-4-yl)propanamido]butanoic acid |
2308477-57-6 | 10000mg |
$14487.0 | 2023-09-24 | ||
Enamine | EN300-1572029-1000mg |
(3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-4-yl)propanamido]butanoic acid |
2308477-57-6 | 1000mg |
$3368.0 | 2023-09-24 | ||
Enamine | EN300-1572029-100mg |
(3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-4-yl)propanamido]butanoic acid |
2308477-57-6 | 100mg |
$2963.0 | 2023-09-24 | ||
Enamine | EN300-1572029-0.5g |
(3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-4-yl)propanamido]butanoic acid |
2308477-57-6 | 0.5g |
$3233.0 | 2023-06-04 | ||
Enamine | EN300-1572029-2.5g |
(3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-4-yl)propanamido]butanoic acid |
2308477-57-6 | 2.5g |
$6602.0 | 2023-06-04 | ||
Enamine | EN300-1572029-5.0g |
(3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-4-yl)propanamido]butanoic acid |
2308477-57-6 | 5g |
$9769.0 | 2023-06-04 | ||
Enamine | EN300-1572029-0.1g |
(3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-4-yl)propanamido]butanoic acid |
2308477-57-6 | 0.1g |
$2963.0 | 2023-06-04 | ||
Enamine | EN300-1572029-250mg |
(3R)-3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1H-imidazol-4-yl)propanamido]butanoic acid |
2308477-57-6 | 250mg |
$3099.0 | 2023-09-24 |
(3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1H-imidazol-4-yl)propanamidobutanoic acid 関連文献
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
(3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1H-imidazol-4-yl)propanamidobutanoic acidに関する追加情報
Introduction to (3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1H-imidazol-4-yl)propanamidobutanoic Acid (CAS No. 2308477-57-6)
(3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1H-imidazol-4-yl)propanamidobutanoic acid is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2308477-57-6, represents a convergence of advanced chemical synthesis and biological activity, making it a subject of intense study for its potential therapeutic applications.
The molecular structure of this compound is characterized by its intricate arrangement of functional groups, including an amino group protected by a methoxycarbonyl moiety, an imidazole ring, and a propanamidobutanoic acid backbone. These features contribute to its unique chemical properties and biological interactions, which are being explored in various research contexts.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways with high specificity. The presence of the 9H-fluoren-9-yl substituent in this molecule suggests potential applications in targeted drug delivery systems, where the fluorene moiety can enhance binding affinity and reduce off-target effects. This aspect has been particularly intriguing for researchers working on precision medicine and personalized therapeutic strategies.
The imidazole ring in the structure is another key feature that contributes to the compound's biological relevance. Imidazole derivatives are well-known for their role in various biological processes, including enzyme inhibition and receptor binding. The incorporation of this ring into the molecular framework of (3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1H-imidazol-4-yl)propanamidobutanoic acid may enhance its interaction with specific biological targets, making it a promising candidate for drug discovery.
Current research in this field has highlighted the importance of chiral molecules in pharmaceutical development. The (3R) configuration of the amino group in this compound underscores its stereochemical specificity, which is crucial for ensuring optimal biological activity. Studies have shown that enantiomeric purity can significantly influence the efficacy and safety of drug candidates, making compounds like this one valuable assets in medicinal chemistry libraries.
The methoxycarbonyl group serves as a protecting group for the amino function, allowing for selective modifications during synthetic processes. This protective strategy is essential for maintaining the integrity of the molecule during subsequent chemical transformations, ensuring that critical functional groups remain accessible for further derivatization. Such synthetic considerations are integral to developing high-quality intermediates for drug discovery programs.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy. By leveraging molecular modeling techniques, scientists can simulate interactions between this compound and potential target proteins, providing insights into its mechanism of action. These computational studies have been instrumental in guiding experimental design and optimizing lead compounds for therapeutic applications.
The propanamidobutanoic acid backbone provides a hydrophilic component to the molecule, which can enhance solubility and bioavailability. This feature is particularly important for oral formulations, where poor solubility can limit drug absorption and efficacy. By incorporating such hydrophilic segments into drug candidates, researchers aim to improve pharmacokinetic properties and enhance therapeutic outcomes.
In conclusion, (3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1H-imidazol-4-yl)propanamidobutanoic acid (CAS No. 2308477-57-6) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, including the fluorene substituent, imidazole ring, and chiral amino group, make it a versatile molecule with potential applications across multiple therapeutic areas. As research continues to uncover new insights into its biological activity and synthetic utility, this compound is poised to play a significant role in the development of next-generation therapeutics.
2308477-57-6 ((3R)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(1H-imidazol-4-yl)propanamidobutanoic acid) 関連製品
- 95878-02-7(6-(Aminomethyl)-2-hydroxy-pyridine Hydrochloride)
- 1261470-02-3(2-(Chloromethyl)-8-fluoronaphthalene)
- 2445793-57-5(Potassium;3-methyl-2-(2-methyltetrazol-5-yl)butanoate)
- 2138532-49-5(4-ethyl-N-methyl-3-(prop-2-yn-1-yl)cyclohexan-1-amine)
- 1361715-48-1(2',4'-Dichloro-3-fluoro-biphenyl-4-carboxylic acid ethyl ester)
- 897501-40-5(N-(2Z)-6-methanesulfonyl-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylideneacetamide)
- 1269294-34-9(1-(2-Fluorophenyl)-5-(thiophen-2-yl)-1H-pyrazole)
- 1807126-83-5(3-Chloro-4-(difluoromethyl)-5-(trifluoromethyl)pyridine-2-carboxaldehyde)
- 73534-55-1((3S)-3,4-dihydro-3-methyl-2(1H)-Quinoxalinone)
- 1823027-90-2(Benzoic acid, 4-(bromomethyl)-3-methyl-)




